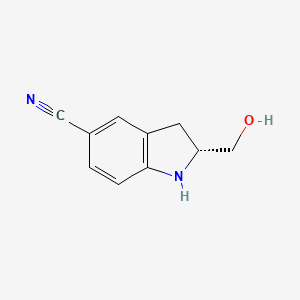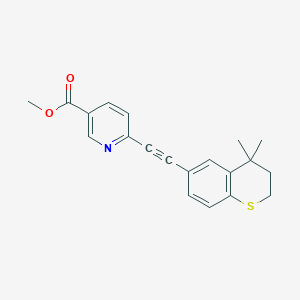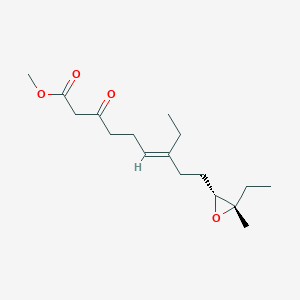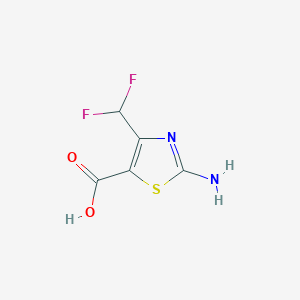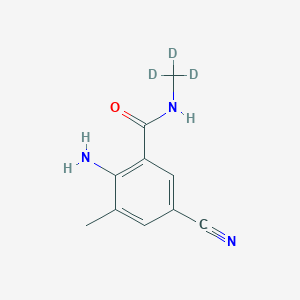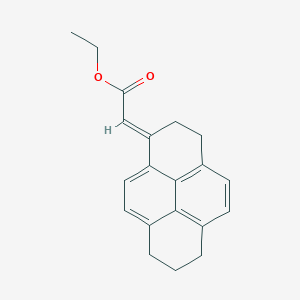![molecular formula C19H36N2O6 B13441436 (R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a compound commonly used in peptide synthesis. It features two Boc (tert-butoxycarbonyl) protecting groups, which are crucial in preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol typically involves the protection of amino acids using Boc anhydride and a suitable base. The reaction conditions often include:
Base: Triethylamine or N-methylmorpholine
Solvent: Dichloromethane or dioxane
Temperature: Room temperature to 20°C
The Boc protecting group is introduced by reacting the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The solid-phase synthesis involves immobilizing the amino acid on a resin, followed by stepwise addition of protected amino acids .
Análisis De Reacciones Químicas
Types of Reactions
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol undergoes several types of reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid)
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC
Substitution: Reactions involving nucleophilic substitution at the oxazolidinyl ring
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted oxazolidinyl derivatives .
Aplicaciones Científicas De Investigación
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex peptides and peptidomimetics
Biology: Study of protein-protein interactions and enzyme mechanisms
Medicine: Development of peptide-based drugs and therapeutic agents
Industry: Large-scale peptide synthesis for pharmaceuticals and biotechnology
Mecanismo De Acción
The compound exerts its effects primarily through the protection and deprotection of amino groups during peptide synthesis. The Boc groups prevent unwanted side reactions, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups necessary for biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: Use Fmoc (9-fluorenylmethyloxycarbonyl) groups for protection, which are removed under basic conditions
Alloc-protected amino acids: Use Alloc (allyloxycarbonyl) groups, which are removed under palladium-catalyzed conditions
Uniqueness
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is unique due to its dual Boc protection, providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .
Propiedades
Fórmula molecular |
C19H36N2O6 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)/t13-,14+/m1/s1 |
Clave InChI |
OJNIDUMHJPBHRG-KGLIPLIRSA-N |
SMILES isomérico |
CC1(N([C@H](CO1)CC[C@H](CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


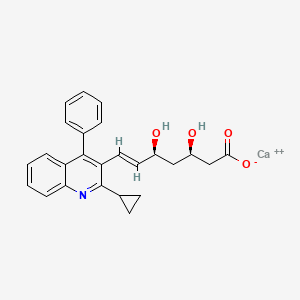
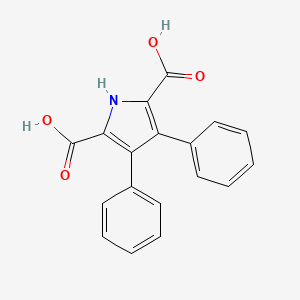
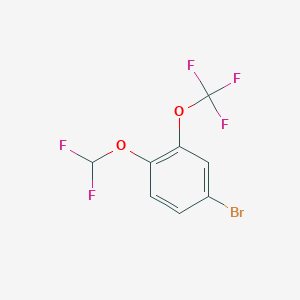
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
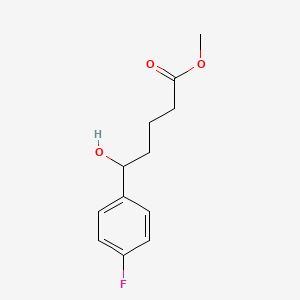

![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

